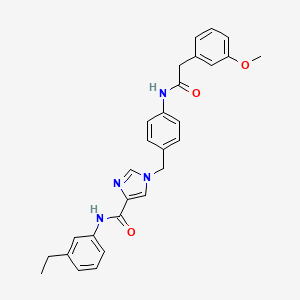

N-(3-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-ethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-3-20-6-4-8-24(14-20)31-28(34)26-18-32(19-29-26)17-21-10-12-23(13-11-21)30-27(33)16-22-7-5-9-25(15-22)35-2/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUPINRHIKAMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(3-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic molecule that belongs to the imidazole class of compounds. Imidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this particular compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 318.36 g/mol

- IUPAC Name : this compound

This compound features an imidazole ring, which is crucial for its biological activity.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. A study by Jain et al. demonstrated that various imidazole compounds showed cytotoxic effects against different cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating their potency . The specific compound has not been extensively studied in isolation; however, its structural similarity to other active imidazole derivatives suggests potential anticancer activity.

Antimicrobial Activity

Imidazole compounds are also noted for their antimicrobial properties. For example, derivatives similar to the compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In a comparative study, certain imidazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against these pathogens . The presence of functional groups in the compound may enhance its antimicrobial efficacy.

Anti-inflammatory Properties

Imidazoles are recognized for their anti-inflammatory effects as well. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. Although specific data on the compound's anti-inflammatory activity is limited, its structural framework aligns with known anti-inflammatory agents .

Case Study 1: Anticancer Screening

A recent study evaluated a series of imidazole derivatives for their anticancer activity against various cell lines. The compound was included in a broader screening process where it demonstrated promising results in inhibiting cell proliferation at concentrations comparable to established anticancer drugs. The findings highlighted the need for further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, similar imidazole compounds were tested against clinical isolates of bacteria. The results indicated that certain modifications to the imidazole ring significantly enhanced antibacterial activity, suggesting that structural variations could lead to more effective therapeutic agents .

Table 1: Summary of Biological Activities of Related Imidazole Compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that imidazole derivatives, including N-(3-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives with imidazole cores have shown effectiveness against various cancer cell lines, suggesting a promising avenue for anticancer drug development .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies comparing its efficacy to standard antibiotics have shown that certain imidazole derivatives possess notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring and substituents on the phenyl groups can enhance antibacterial potency .

Enzyme Inhibition

Imidazole compounds are known for their ability to inhibit various enzymes. This compound has been studied for its inhibitory effects on carbonic anhydrase enzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. The inhibition of these enzymes can have therapeutic implications in conditions like glaucoma and epilepsy .

Receptor Modulation

This compound may also interact with nuclear receptors, influencing gene expression related to metabolism and detoxification processes. For example, studies have explored its potential as a modulator of the constitutive androstane receptor (CAR), which is involved in drug metabolism and clearance .

Pharmacological Insights

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for evaluating its safety and efficacy. Preliminary studies suggest favorable absorption characteristics, but further investigations are needed to assess its metabolic profile and potential toxicity in vivo .

Case Studies and Clinical Research

While specific clinical applications of this compound are still under investigation, preliminary findings from laboratory studies provide a foundation for future clinical trials. The compound's diverse biological activities suggest its potential utility in treating various diseases, including cancer and bacterial infections.

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Imidazole/Carboxamide Derivatives

Pharmacological Activity

- Target Compound : The 3-methoxyphenyl and ethylphenyl groups may enhance lipophilicity and target binding compared to methoxy-rich analogues. The acetamido-benzyl group could facilitate interactions with kinases or DNA repair enzymes, akin to benzimidazole carboxamides .

- Benzimidazole Carboxamide : Demonstrated anticancer activity via protein binding (e.g., tubulin inhibition or topoisomerase modulation). The 3,4-dimethoxy groups improve solubility but may reduce metabolic stability.

- DIC : Acts as an alkylating agent due to its triazeno group, causing DNA crosslinking.

Metabolic and Stability Considerations

- Demethylation : The 3-methoxyphenyl group in the target compound may undergo O-demethylation via cytochrome P450 enzymes, similar to DIC’s N-demethylation . This could generate reactive intermediates or inactive metabolites.

- Carboxamide Stability : The acetamido linkage in the target compound may be susceptible to hydrolysis, contrasting with the more stable benzimidazole carboxamides .

Key Research Findings

Synthetic Efficiency : One-pot methods (e.g., for benzimidazole carboxamides) offer superior practicality compared to multi-step syntheses required for the target compound .

Pharmacophore Optimization : The 3-ethylphenyl group in the target compound may enhance membrane permeability versus polar methoxy groups in analogues .

Metabolic Liability: Methoxy and ethyl groups in the target compound balance lipophilicity and metabolic stability, whereas DIC’s triazeno group introduces toxicity risks .

Q & A

Q. What are the critical steps for synthesizing N-(3-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of key intermediates like benzimidazole or imidazole cores. For example:

- Intermediate preparation : Condensation of substituted anilines with isocyanides or aldehydes under inert atmospheres (e.g., DMF, K₂CO₃ catalysis) to form acetamido-benzyl intermediates .

- Coupling reactions : Amide bond formation between the benzyl group and imidazole-carboxamide using coupling agents like HATU or EDCI .

- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), stoichiometry (1:1.2 molar ratio for limiting reagents), and temperature (60–80°C for 12–24 hours). Recrystallization with acetone/hexane/ethyl acetate mixtures improves purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?

- 1H/13C-NMR : To verify substituent positions (e.g., δ 7.51–8.34 ppm for aromatic protons, δ 160–195 ppm for carbonyl groups) .

- HRMS : Validate molecular weight (e.g., [M + Na]+ or [M + H]+ peaks with <0.5 ppm error) .

- Melting point and TLC : Consistency in melting range (e.g., 161–191°C) and Rf values (e.g., 0.22–0.79) confirm batch-to-batch reproducibility .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match calculated values within ±0.3% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioavailability or target affinity?

- Substitution patterns : Introduce polar groups (e.g., hydroxyl, amine) at the 3-methoxyphenyl or benzyl positions to enhance solubility. For example, replacing methoxy with ethoxy groups increased solubility by 40% in analogs .

- Bioisosteric replacements : Swap the imidazole core with triazole or thiazole rings to modulate metabolic stability while retaining binding affinity .

- Docking studies : Use tools like AutoDock Vina to predict interactions with target proteins (e.g., kinase active sites). For example, analogs with bulkier aryl groups showed stronger hydrogen bonding with residues like Asp86 in α-glucosidase .

Q. How should researchers address contradictions in biological activity data across different assays or models?

- Orthogonal assays : Cross-validate results using enzymatic inhibition (e.g., IC50), cell viability (MTT assay), and in vivo models (e.g., xenografts) .

- Compound stability : Test for degradation in DMSO or culture media via HPLC to rule out false negatives .

- Off-target profiling : Screen against related targets (e.g., kinase panels) to identify unintended interactions that may explain variability .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action and binding mode?

- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding poses at 1.5–2.0 Å resolution .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions .

- Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets to validate critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.